molecular formula C16H14N2O3 B5720090 N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide

N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5720090
M. Wt: 282.29 g/mol
InChI Key: OUMFFBVIGPAQHW-MDZDMXLPSA-N
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Description

N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of acrylamides, which are widely used in the synthesis of polymers, plastics, and other industrial products. In recent years, researchers have focused on the potential applications of N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide in the field of medicine, specifically in cancer research.

Scientific Research Applications

Corrosion Inhibition

N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as a corrosion inhibitor. Research demonstrates that certain acrylamide derivatives are effective in inhibiting corrosion of metals like copper in acidic environments, showing promise in industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).

Biomedical Research

Studies have examined acrylamide derivatives for their biomedical applications, especially in the context of their interaction with biological molecules like nucleic acids. Such research has implications for understanding the molecular mechanisms of diseases and developing therapeutic strategies (Tanış et al., 2019).

Drug Delivery Systems

Acrylamide derivatives, including N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide, are being explored for their use in drug delivery systems. These compounds have been utilized to create responsive polymers that can release drugs in specific environmental conditions, offering a path toward more effective and targeted drug therapies (Convertine et al., 2004).

Hydrogel Applications

Acrylamide-based hydrogels have been developed for various applications, including medical and environmental. These hydrogels can be modified for specific purposes, such as creating bioconjugate microspheres or composite microspheres with hydrophobic domains, demonstrating the versatility of acrylamide derivatives in material science (Kawaguchi et al., 1996).

Chemical Sensing

N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide derivatives have been used to develop colorimetric sensors for detecting ions like fluoride. This indicates their potential use in environmental monitoring and analytical chemistry for detecting and measuring specific chemical compounds (Sedghi et al., 2019).

Polymerization and Material Properties

The compound has been investigated in the context of polymerization, looking at how different derivatives behave under various conditions. This research is crucial for understanding how to manipulate these compounds to create materials with desired properties for industrial and technological applications (Huang et al., 2019).

properties

IUPAC Name

(E)-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-12-5-2-3-8-15(12)17-16(19)10-9-13-6-4-7-14(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMFFBVIGPAQHW-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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